4-(2,2-Dimethylmorpholin-4-yl)-2-ethoxyaniline
Overview
Description
“4-(2,2-Dimethylmorpholin-4-yl)-2-ethoxyaniline” is a chemical compound with the molecular formula C13H20N2O2 . It is also known as DMMA. The compound has gained significance in scientific research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The InChI Code is 1S/C13H20N2O2/c1-13(2)9-15(6-7-17-13)10-4-5-11(14)12(8-10)16-3/h4-5,8H,6-7,9,14H2,1-3H3 .Physical and Chemical Properties Analysis
The physical form of “this compound” is oil . It has a molecular weight of 236.31 . The storage temperature is normal .Scientific Research Applications
Molecular Structure and Thermodynamic Properties
A study by Medetalibeyoğlu, Yüksek, and Özdemir (2019) explored the molecular structure, vibrational analysis, and thermodynamic properties of a compound closely related to 4-(2,2-Dimethylmorpholin-4-yl)-2-ethoxyaniline. This investigation involved quantum chemical calculations, providing insights into the electronic, structural, and thermodynamic parameters of the molecule, which are crucial for understanding its potential applications in scientific research (Medetalibeyoğlu, Yüksek, & Özdemir, 2019).
Synthesis and Evaluation of Derivatives
Özdemir et al. (2021) conducted research on the synthesis and biological evaluation of 2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates. This study involved the creation of new compounds, potentially offering insights into the applications of this compound derivatives in scientific research. The study evaluated the antibacterial activities of these compounds and their effects on the human aldose reductase enzyme (Özdemir et al., 2021).
Chemical Reactions and Interactions
Lindqvist, Kenne, and Lindeke (1991) investigated the chemistry of reactions involving 4-ethoxyaniline metabolites, a compound structurally similar to this compound. This study provides insights into the reactivity and potential applications of similar compounds in chemical reactions, which could be relevant for further research and development (Lindqvist, Kenne, & Lindeke, 1991).
Mechanism of Action
Properties
IUPAC Name |
4-(2,2-dimethylmorpholin-4-yl)-2-ethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-4-17-13-9-11(5-6-12(13)15)16-7-8-18-14(2,3)10-16/h5-6,9H,4,7-8,10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIWESXOLUWNQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCOC(C2)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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